molecular formula C19H20N2O B1299911 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one CAS No. 333419-40-2

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

Cat. No.: B1299911
CAS No.: 333419-40-2
M. Wt: 292.4 g/mol
InChI Key: GBDCUFKFQDTYCB-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions. For example, benzylamine can react with a suitable quinoline derivative under basic conditions to form the desired product.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino and dimethyl groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzylamine, methyl iodide, dimethyl sulfate, basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various functionalized quinoline derivatives.

Scientific Research Applications

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The benzylamino and dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    2-Methylquinoline: A methyl-substituted quinoline with similar chemical properties.

    Benzylamine: A simple benzylamino compound used in various organic syntheses.

Uniqueness

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is unique due to the combination of its quinoline core with benzylamino and dimethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDCUFKFQDTYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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